![molecular formula C20H22N6O3S B6577708 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 673445-85-7](/img/structure/B6577708.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach starts with the preparation of the benzo[d]oxazole derivative, which is then coupled with a purine derivative through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the benzo[d]oxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with structural similarities to our target compound exhibit notable antimicrobial properties. For instance, benzothiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Compound | Activity | MIC (µM) |
---|---|---|
7a | Antitubercular | 0.08 |
7b | Not tested | 0.32 |
7c | Not tested | 0.32 |
7d | Not tested | 0.25 |
These findings suggest that our compound may also exhibit similar antimicrobial properties and warrants further investigation into its effectiveness against various bacterial strains.
Anticancer Potential
The anticancer activity of purine derivatives is well-documented, with studies showing IC50 values ranging from 0.15 to 11.6µM against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis.
Research has highlighted that benzothiazole derivatives can induce apoptosis in cancer cells, indicating that our compound may interact with cellular pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications on the benzothiazole and piperidine moieties can significantly influence potency and selectivity against specific targets. For example, substituents on the benzothiazole ring have been shown to enhance antibacterial and anticancer activities.
Antibacterial Evaluation
A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial properties against E. coli and Staphylococcus aureus. The most potent derivative exhibited an MIC of 0.08µM, indicating strong antibacterial activity.
Anticancer Studies
Compounds similar to our target were tested against multiple cancer cell lines, revealing IC50 values as low as 0.15µM in A549 cells. These findings suggest that our compound could be a promising candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzo[d]oxazole moiety and have similar biological activities.
Purine derivatives: Compounds with a purine core, such as caffeine and theobromine, exhibit similar structural features and biological effects .
Uniqueness
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of a benzo[d]oxazole moiety with a purine core and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H22N6O2S2, with a molecular weight of approximately 442.56 g/mol. It features a purine core substituted with a benzo[d]oxazole moiety and a piperidine ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that purine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study reported that related benzoxazole derivatives showed cytotoxic effects on human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines with IC50 values in the micromolar range .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Benzoxazole derivatives are known for their antibacterial and antifungal activities. For example, compounds with similar structural features demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL .
Enzyme Inhibition
Inhibition of specific enzymes has been another area of interest. The compound's structure suggests potential interactions with various biological targets, including kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways. For instance, derivatives of purines have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
Structural Feature | Impact on Activity |
---|---|
Benzo[d]oxazole moiety | Enhances interaction with biological targets |
Piperidine ring | Increases solubility and bioavailability |
Methyl group at position 3 | Modulates receptor binding affinity |
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Cytotoxicity in Cancer Models : A study evaluated a series of benzoxazole derivatives for their cytotoxic effects on various cancer cell lines. The most potent compounds exhibited IC50 values below 10 µM against MCF-7 cells .
- Antimicrobial Efficacy : Another research project focused on the synthesis of benzothiazole derivatives, which demonstrated significant antibacterial activity against E. coli and Pseudomonas aeruginosa, supporting the hypothesis that modifications to the benzoxazole structure can enhance antimicrobial properties .
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-24-16-15(17(27)23-19(24)28)26(18(22-16)25-9-5-2-6-10-25)11-12-30-20-21-13-7-3-4-8-14(13)29-20/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHJNKKVOAVMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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